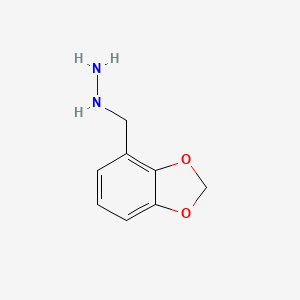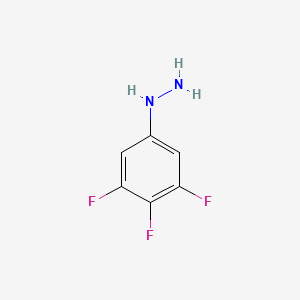
Ácido (2-fluoro-5-metoxi-4-metilfenil)borónico
Descripción general
Descripción
(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it a valuable reagent in various synthetic applications.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability and reactivity in suzuki–miyaura cross-coupling reactions suggest potential bioavailability .
Result of Action
The result of the action of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability could be influenced by various environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a phosphine ligand under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Palladium Catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the methyl group, affecting its reactivity and applications.
4-Methoxyphenylboronic acid: Lacks both the fluorine and methyl groups, resulting in different chemical properties and reactivity.
5-Fluoro-2-methoxyphenylboronic acid: Similar structure but with different positioning of the substituents, leading to variations in reactivity and applications.
Uniqueness
The unique combination of fluorine, methoxy, and methyl groups in (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
(2-fluoro-5-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUJJSKVWGCGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)






